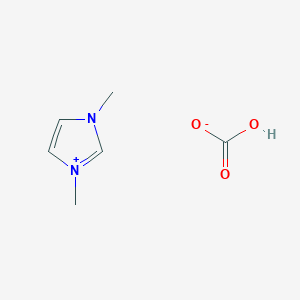

1,3-Dimethylimidazolium bicarbonate

Description

The exact mass of the compound this compound is 158.06914219 g/mol and the complexity rating of the compound is 79.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1,3-dimethylimidazol-1-ium;hydrogen carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.CH2O3/c1-6-3-4-7(2)5-6;2-1(3)4/h3-5H,1-2H3;(H2,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCNWHQKGUZEDB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.C(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657805 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945017-57-2 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,3-Dimethylimidazolium Bicarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,3-dimethylimidazolium bicarbonate, an ionic liquid with potential applications in various scientific fields, including drug development. This document details a proposed synthesis protocol, summarizes key quantitative data, and presents visual representations of the synthesis workflow.

Introduction

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. They possess a unique combination of properties, including low volatility, high thermal stability, and tunable solvent properties, which makes them attractive for a wide range of applications. This compound is an imidazolium-based ionic liquid that has garnered interest due to the biocompatibility of the bicarbonate anion and its potential role as a green solvent or catalyst. This guide outlines a feasible synthetic route to this compound, based on established methodologies for analogous ionic liquids.

Proposed Synthesis Pathway

The synthesis of this compound can be conceptually divided into two main stages: the formation of the 1,3-dimethylimidazolium cation precursor, typically with a halide or another suitable anion, followed by an anion exchange reaction to introduce the bicarbonate anion.

Technical Guide: Physicochemical Properties of 1-Ethyl-3-methylimidazolium Bicarbonate ([C2mim][HCO3])

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the ionic liquid 1-ethyl-3-methylimidazolium bicarbonate ([C2mim][HCO3]). Due to its unique characteristics, including its potential as a green solvent and its role in CO2 capture, [C2mim][HCO3] is a compound of increasing interest in various scientific and industrial fields. This document consolidates available data on its synthesis, physicochemical properties, and chemical behavior, with a focus on providing researchers and professionals with the necessary information for its application. While experimental data for some properties of [C2mim][HCO3] are limited, this guide supplements available information with comparative data from structurally similar ionic liquids to provide a thorough profile.

Introduction

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents. The 1-ethyl-3-methylimidazolium ([C2mim]+) cation is a common component of many well-studied ionic liquids. When paired with the bicarbonate anion ([HCO3]-), it forms [C2mim][HCO3], an ionic liquid with particular relevance in the context of green chemistry and carbon capture technologies due to the basicity of the bicarbonate anion.

Chemical and Physical Properties

Table 1: General and Physical Properties of [C2mim][HCO3] and Related Compounds

| Property | Value for [C2mim][HCO3] | Comparative Data for other [C2mim]+ ILs |

| Chemical Formula | C7H12N2O3 | - |

| Molecular Weight | 172.18 g/mol [1] | - |

| CAS Number | 947601-94-7[1] | - |

| Appearance | Expected to be a colorless to pale yellow liquid | Varies with anion |

| Melting Point | Data not available. The related [C2mim][CH3CO2] has a melting point >30 °C.[2] | [C2mim]Cl: 87 °C[3]; [C2mim][NTf2]: -17 °C |

| Density | Data not available | [C2mim]Cl (26 °C): 1.341 g/cm³[3]; [C2mim][CH3CO2] (20 °C): 1.101 g/cm³[2]; [C2mim][NTf2] (20 °C): 1.52 g/cm³ |

| Viscosity | Data not available | [C2mim][NTf2] (20 °C): 39.4 cP |

| Thermal Stability | Decomposes upon heating. The thermal degradation of imidazolium hydrogen carbonates typically involves the release of water and carbon dioxide.[1] | The decomposition temperature of [C2mim]Br is reported to be 311 °C.[4] The thermal stability is highly dependent on the anion. |

| Conductivity | Data not available | [C2mim][NTf2] (20 °C): 6.63 mS/cm |

Synthesis of [C2mim][HCO3]

The most common and straightforward method for synthesizing [C2mim][HCO3] is through anion metathesis (exchange) from a halide precursor.

Experimental Protocol: Anion Exchange from [C2mim]Br

This protocol is based on established methods for imidazolium bicarbonate synthesis.

Materials:

-

1-ethyl-3-methylimidazolium bromide ([C2mim]Br)

-

Potassium bicarbonate (KHCO3)

-

Methanol (anhydrous)

-

Dichloromethane (anhydrous)

Procedure:

-

Dissolve 1-ethyl-3-methylimidazolium bromide in anhydrous methanol in a round-bottom flask.

-

In a separate flask, prepare a saturated solution of potassium bicarbonate in anhydrous methanol.

-

Slowly add the potassium bicarbonate solution to the [C2mim]Br solution with vigorous stirring at room temperature.

-

A white precipitate of potassium bromide (KBr) will form.

-

Continue stirring the reaction mixture for 24 hours at room temperature to ensure complete reaction.

-

After 24 hours, filter the mixture to remove the KBr precipitate.

-

The filtrate, containing [C2mim][HCO3] in methanol, is collected.

-

Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude [C2mim][HCO3] may be further purified by washing with anhydrous dichloromethane to remove any remaining impurities.

-

Dry the final product under high vacuum to remove any residual solvent.

Characterization: The successful synthesis of [C2mim][HCO3] can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR). While specific NMR data for [C2mim][HCO3] is not widely published, the spectral data for the [C2mim]+ cation is well-established from studies of its salts with other anions.[1]

Synthesis Workflow

Chemical Reactivity and CO2 Capture

The bicarbonate anion in [C2mim][HCO3] imparts basic properties to the ionic liquid, making it a candidate for CO2 capture. The mechanism involves an acid-base reaction where the bicarbonate anion acts as a base to capture CO2, forming a carbonate species.

CO2 Capture Mechanism

The primary mechanism for CO2 capture by [C2mim][HCO3] is believed to be a chemical absorption process. In the presence of water, the bicarbonate anion can react with CO2 to form carbonic acid, which can then be deprotonated by another bicarbonate ion to form a carbonate and another molecule of carbonic acid. In anhydrous conditions, the reaction pathway may differ.

Thermal Stability

Conclusion

1-ethyl-3-methylimidazolium bicarbonate is an ionic liquid with significant potential, particularly in the realm of green chemistry and CO2 capture. While a complete experimental dataset for all its physical properties is not yet available, this guide provides a solid foundation based on its known chemical characteristics and comparisons with closely related compounds. The synthesis via anion exchange is a well-established and accessible method. Further research to fully characterize the physical properties such as density, viscosity, and thermal decomposition profile of [C2mim][HCO3] will be invaluable for its broader application in research and industry.

References

- 1. 1-Ethyl-3-methylimidazolium bicarbonate | 947601-94-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. roco.global [roco.global]

- 4. Frontiers | How Different Electrolytes Can Influence the Aqueous Solution Behavior of 1-Ethyl-3-Methylimidazolium Chloride: A Volumetric, Viscometric, and Infrared Spectroscopy Approach [frontiersin.org]

A Comprehensive Technical Guide to 1,3-Dimethylimidazolium Bicarbonate

CAS Number: 945017-57-2

This in-depth technical guide provides a comprehensive overview of 1,3-dimethylimidazolium bicarbonate, a promising ionic liquid with potential applications across various scientific disciplines. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and potential applications, with a focus on its role in sustainable chemistry and potential relevance to the pharmaceutical industry.

Physicochemical Properties

This compound is an ionic liquid composed of a 1,3-dimethylimidazolium cation and a bicarbonate anion. Its properties are influenced by the nature of these ions and their interactions. While extensive experimental data for this specific salt is not widely published, its fundamental properties can be derived from computational data and comparison with similar imidazolium-based ionic liquids.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10N2O3 | PubChem[1] |

| Molecular Weight | 158.16 g/mol | PubChem[1] |

| Exact Mass | 158.06914219 Da | PubChem[1] |

| IUPAC Name | 1,3-dimethylimidazol-1-ium;hydrogen carbonate | PubChem[1] |

| InChI | InChI=1S/C5H9N2.CH2O3/c1-6-3-4-7(2)5-6;2-1(3)4/h3-5H,1-2H3;(H2,2,3,4)/q+1;/p-1 | PubChem[1] |

| InChIKey | CFCNWHQKGUZEDB-UHFFFAOYSA-M | PubChem[1] |

| SMILES | CN1C=C--INVALID-LINK--C.C(=O)(O)[O-] | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with anion exchange being a common and versatile method. This approach allows for the preparation of a wide range of ionic liquids with tailored properties.

Anion Exchange from 1,3-Dimethylimidazolium Halide

A prevalent method for synthesizing imidazolium bicarbonate salts involves the metathesis of a 1,3-dimethylimidazolium halide (e.g., chloride or bromide) with a bicarbonate salt, such as potassium bicarbonate (KHCO₃).[2] This reaction is typically carried out in a suitable solvent, such as methanol, followed by the removal of the resulting inorganic salt precipitate.

Experimental Protocol: Anion Exchange Synthesis

Materials:

-

1,3-dimethylimidazolium chloride

-

Potassium bicarbonate (KHCO₃)

-

Methanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolve 1,3-dimethylimidazolium chloride in anhydrous methanol in a round-bottom flask with stirring.

-

In a separate container, prepare a saturated solution of potassium bicarbonate in anhydrous methanol.

-

Slowly add the potassium bicarbonate solution to the 1,3-dimethylimidazolium chloride solution while stirring vigorously. A white precipitate of potassium chloride will form.

-

Continue stirring the mixture at room temperature for 24 hours to ensure complete reaction.

-

Remove the potassium chloride precipitate by filtration under reduced pressure.

-

Wash the precipitate with a small amount of anhydrous methanol to recover any remaining product.

-

Combine the filtrate and the washings.

-

Remove the methanol from the filtrate using a rotary evaporator to yield this compound as the final product.

-

Dry the product under high vacuum to remove any residual solvent.

Characterization: The structure and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy.

Potential Applications

Imidazolium-based ionic liquids are renowned for their versatility as "green" solvents and catalysts in a myriad of chemical transformations. This compound, with its basic bicarbonate anion, offers unique catalytic and reactive properties.

Catalysis in Organic Synthesis

Imidazolium hydrogen carbonates have demonstrated efficacy as bifunctional catalysts.[3] The bicarbonate anion can act as a base, while the imidazolium cation can stabilize transition states or activate substrates. A notable application is in the synthesis of cyclic carbonates from olefins and carbon dioxide, a process that aligns with the principles of green chemistry by utilizing a renewable C1 feedstock.[3]

References

- 1. This compound | C6H10N2O3 | CID 44185731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metal-free imidazolium hydrogen carbonate ionic liquids as bifunctional catalysts for the one-pot synthesis of cyclic carbonates from olefins and CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 1,3-Dimethylimidazolium Bicarbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the ionic liquid 1,3-dimethylimidazolium bicarbonate ([C₂mim][HCO₃]) in organic solvents. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this specific compound. This guide summarizes the available qualitative information, provides solubility data for a related inorganic salt, sodium bicarbonate, for contextual reference, and presents a detailed experimental protocol for determining the solubility of ionic liquids in organic solvents. This document aims to be a valuable resource for researchers and professionals working with imidazolium-based ionic liquids, enabling them to systematically determine the solubility of this compound in their solvents of interest.

Introduction to this compound

This compound is an ionic liquid composed of a 1,3-dimethylimidazolium cation and a bicarbonate anion. Imidazolium-based ionic liquids are of significant interest in various fields, including as green solvents in chemical synthesis and for carbon dioxide capture, due to their unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics.[1] The bicarbonate anion, in particular, is being investigated for its role in CO₂ chemistry.[1] Understanding the solubility of this ionic liquid in different organic solvents is crucial for its practical application in synthesis, separations, and formulations.

Solubility Data

Reference Data: Solubility of Sodium Bicarbonate

For contextual reference, the solubility of sodium bicarbonate (NaHCO₃), an inorganic salt containing the same anion, in water and two common organic solvents is presented in Table 1. It is crucial to note that as an inorganic salt, the solubility behavior of sodium bicarbonate will differ significantly from that of the ionic liquid this compound. However, this data provides a general indication of the bicarbonate anion's interaction with these solvents.

Table 1: Solubility of Sodium Bicarbonate in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (wt%) |

| Water | 20 | 9.6 | - |

| Methanol | 22 | - | 2.13 |

| Acetone | 22 | - | 0.02 |

(Data sourced from references[3][4][5])

Experimental Protocol for Solubility Determination

The following section outlines a detailed gravimetric method for the experimental determination of the solubility of an ionic liquid, such as this compound, in an organic solvent. This method is based on the principle of determining the concentration of the ionic liquid in a saturated solution at a specific temperature.[6]

Materials and Equipment

-

This compound (or other ionic liquid of interest)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO)

-

Analytical balance (readability ± 0.0001 g)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.2 µm pore size)

-

Pipettes and volumetric flasks

-

Evaporating dishes or watch glasses

-

Drying oven

Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

-

Sampling:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the clear supernatant using a pre-heated or pre-cooled syringe to the same temperature as the experiment to avoid precipitation.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry evaporating dish or watch glass. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Immediately weigh the evaporating dish containing the aliquot of the saturated solution to determine the total mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the ionic liquid (e.g., 60-80 °C). The low vapor pressure of the ionic liquid is advantageous here.[7]

-

Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.0002 g).

-

The final constant weight represents the mass of the dissolved this compound.

-

Calculation of Solubility

The solubility can be expressed in various units. The following calculations are based on the masses obtained:

-

Mass of the saturated solution (m_solution): (Weight of dish with solution) - (Weight of empty dish)

-

Mass of the dissolved ionic liquid (m_IL): (Weight of dish with residue) - (Weight of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_IL

Solubility in g/100 g of solvent: Solubility = (m_IL / m_solvent) * 100

Solubility in weight percent (wt%): Solubility (wt%) = (m_IL / m_solution) * 100

Conclusion

While quantitative solubility data for this compound in organic solvents is currently not available in the public domain, this guide provides the necessary tools for researchers to determine this crucial property. The detailed experimental protocol for the gravimetric determination of solubility offers a reliable method to generate the required data. The provided reference data for sodium bicarbonate serves as a preliminary, albeit indirect, point of comparison. It is anticipated that by following the outlined procedures, researchers can systematically build a comprehensive solubility profile for this compound, facilitating its broader application in various scientific and industrial fields.

References

- 1. 1-Ethyl-3-methylimidazolium bicarbonate | 947601-94-7 | Benchchem [benchchem.com]

- 2. 1,3-Dimethylimidazolium hydrogen carbonate solution ~50% in methanol:water (2:3) | 945017-57-2 | www.ottokemi.com [ottokemi.com]

- 3. Sodium bicarbonate - Sciencemadness Wiki [sciencemadness.org]

- 4. Sodium bicarbonate - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. azom.com [azom.com]

An In-depth Technical Guide to the Safety of 1,3-dimethylimidazolium bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for 1,3-dimethylimidazolium bicarbonate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates data from publicly available sources for this compound and supplements it with information from closely related imidazolium-based ionic liquids to provide a thorough safety assessment.

Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of a compound is the first step in a robust safety evaluation. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 945017-57-2 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₀N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 158.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1,3-dimethylimidazol-1-ium;hydrogen carbonate | --INVALID-LINK-- |

| Appearance | Typically a liquid or solid | General knowledge of ionic liquids |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge of ionic liquids |

Toxicological Data Summary

| Compound | Organism/Cell Line | Endpoint | Value |

| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | Vibrio fischeri | EC50 | 2.9 mg/L |

| 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) | Vibrio fischeri | EC50 | 0.23 mg/L |

| 1-Octyl-3-methylimidazolium chloride ([OMIM]Cl) | Vibrio fischeri | EC50 | 0.03 mg/L |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) | Rat | LD50 (oral) | 300-2000 mg/kg |

| 1-Ethyl-3-methylimidazolium ethyl sulfate ([EMIM]EtSO₄) | Rat | LD50 (oral) | >2000 mg/kg |

Note: This data is for related compounds and should be used for estimation of potential toxicity only. EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% effect on the test organism. LD50 (Lethal Dose 50) is the dose of a substance that is lethal to 50% of the test population.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, based on standard toxicological testing procedures and research on related ionic liquids, the following outlines general methodologies that could be employed.

General Synthesis Protocol

A common method for the synthesis of imidazolium bicarbonate ionic liquids involves the reaction of the corresponding imidazolium hydroxide with carbon dioxide.

Methodology:

-

Preparation of the Hydroxide: 1,3-dimethylimidazolium hydroxide is typically prepared by anion exchange from the corresponding halide salt (e.g., 1,3-dimethylimidazolium chloride) using a hydroxide-form anion exchange resin.

-

Carbonation: Carbon dioxide gas is bubbled through a solution of 1,3-dimethylimidazolium hydroxide in a suitable solvent (e.g., methanol or water) at a controlled temperature.

-

Isolation: The solvent is removed under reduced pressure to yield the this compound product. The purity is then confirmed using techniques such as NMR and FTIR spectroscopy.

Thermal Stability Assessment

The thermal stability of ionic liquids is a critical safety parameter. A common method to evaluate this is through thermogravimetric analysis (TGA).

Methodology:

-

A small, accurately weighed sample of the ionic liquid is placed in a TGA crucible.

-

The sample is heated in the TGA furnace under a controlled, inert atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The temperature at which significant mass loss begins is identified as the onset of decomposition, and the peak of the derivative of the mass loss curve indicates the maximum rate of decomposition.

Signaling Pathways and Mechanisms of Toxicity

While the specific signaling pathways affected by this compound have not been elucidated, research on imidazolium-based ionic liquids suggests that their primary mode of toxicity involves disruption of cell membranes.

The lipophilic alkyl chains of the imidazolium cation can intercalate into the lipid bilayer of cell membranes. This disrupts the membrane structure, leading to increased permeability, loss of ion homeostasis, and ultimately, cell death through processes like apoptosis.

Safe Handling and Emergency Procedures

Given the potential for toxicity, appropriate safety precautions should be taken when handling this compound and other imidazolium-based ionic liquids.

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). It is essential to consult a certified SDS for this compound from the supplier before use and to conduct a thorough risk assessment for any new experimental procedure. The toxicological data presented for related compounds should be interpreted with caution.

An In-depth Technical Guide on the Molecular Structure of 1,3-Dimethylimidazolium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolium bicarbonate ([C1C1Im][HCO3]) is an ionic liquid that has garnered interest in various chemical applications, including as a precursor for the synthesis of other ionic liquids and as a potential medium for CO2 capture and utilization. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and spectroscopic characterization, compiled from the available scientific literature.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a planar 1,3-dimethylimidazolium cation and a bicarbonate anion. The positive charge on the cation is delocalized over the imidazolium ring. The molecular formula is C6H10N2O3.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10N2O3 |

| Molecular Weight | 158.16 g/mol |

| CAS Number | 945017-57-2 |

Synthesis of this compound

The primary route for the synthesis of this compound is through the reaction of 1,3-dimethylimidazolium-2-carboxylate with carbonic acid. This method is advantageous as it offers a halide-free pathway to the ionic liquid.

Synthesis of the Precursor: 1,3-Dimethylimidazolium-2-carboxylate

The precursor, 1,3-dimethylimidazolium-2-carboxylate, is synthesized from 1-methylimidazole and dimethyl carbonate. This reaction involves both N-alkylation and C-carboxylation.

Synthesis of this compound

Experimental Protocol:

The synthesis of 1,3-dimethylimidazolium hydrogen carbonate is achieved via a Krapcho reaction of 1,3-dimethylimidazolium-2-carboxylate with carbonic acid.[1] The reaction can be accelerated by using catalytic amounts of dimethyl sulfoxide (DMSO).[1]

-

Reactants: 1,3-dimethylimidazolium-2-carboxylate, Carbonic acid (formed in situ from CO2 and water)

-

Catalyst (optional): Dimethyl sulfoxide (DMSO)

-

Solvent: Typically a mixture of ethanol and water.

-

Reaction Conditions: The reaction is generally carried out at room temperature, although gentle heating (40-70 °C) can be applied, especially when a catalyst is used.

-

Purification: The primary byproduct of this reaction is CO2, which can be removed under vacuum. This simplifies the purification process significantly, often yielding a pure product without the need for extensive purification steps.

A common alternative method for synthesizing imidazolium bicarbonates involves the anion metathesis of the corresponding imidazolium halide (e.g., 1,3-dimethylimidazolium chloride) with a bicarbonate salt, such as potassium bicarbonate.

Crystallographic Data

The crystal structure of 1,3-dimethylimidazolium hydrogen carbonate monohydrate has been determined, revealing a strong two-dimensional hydrogen-bonded network.[1] Within this network, the imidazolium cations are facially π-stacked and located in the cavities created by the framework.[1]

Specific crystallographic data such as bond lengths and angles are best sourced directly from the primary literature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectra are consistent with the presence of the 1,3-dimethylimidazolium cation.

Table 2: 1H and 13C NMR Data for the Precursor, 1,3-Dimethylimidazolium-2-carboxylate in D2O [2]

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ¹H | 3.84 | s | N-CH 3 |

| 7.24 | d | H -4 and H -5 | |

| ¹³C | 36.64 | N-C H3 | |

| 122.93 | C -4 and C -5 | ||

| 139.63 | C -2 | ||

| 158.02 | C OO- |

Note: Specific NMR data for this compound was not available in the searched literature. The data presented is for the immediate precursor.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for both the imidazolium cation and the bicarbonate anion.

Table 3: Characteristic IR Absorption Bands for the Precursor, 1,3-Dimethylimidazolium-2-carboxylate [2]

| Wavenumber (cm-1) | Intensity | Assignment |

| 3152, 3104 | w, s | C-H stretching (imidazolium ring) |

| 1667, 1650 | s, s | Asymmetric COO- stretching |

| 1514 | s | C=C and C=N ring stretching |

| 1443, 1416 | s, s | Symmetric COO- stretching, CH3 bending |

| 1324 | s | |

| 1247 | m | |

| 1193 | w | |

| 1103 | m | |

| 1039 | w | |

| 825 | m | |

| 785 | s | |

| 653 | m |

Note: Specific IR data for this compound was not available in the searched literature. The data presented is for the immediate precursor. The bicarbonate anion is expected to show characteristic O-H stretching, asymmetric and symmetric COO⁻ stretching, and C-O stretching modes.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is expected to show a prominent peak corresponding to the 1,3-dimethylimidazolium cation ([C1C1Im]+).

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [C5H9N2]+ (Cation) | 97.0766 |

Experimental Workflows and Signaling Pathways

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Conclusion

References

The Double-Edged Sword: An In-depth Technical Guide to the Toxicity and Environmental Impact of Dimethylimidazolium Salts

For Researchers, Scientists, and Drug Development Professionals

Dimethylimidazolium salts, a prominent class of ionic liquids, have garnered significant attention for their potential as "green" solvents and their versatile applications in various fields, including drug development. However, their perceived environmental benignity is increasingly being scrutinized. This technical guide provides a comprehensive overview of the current understanding of the toxicity and environmental impact of dimethylimidazolium salts, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of their biological activity.

Ecotoxicity of Dimethylimidazolium Salts

The environmental release of dimethylimidazolium salts, through industrial effluents or other means, poses a potential threat to aquatic and terrestrial ecosystems. A substantial body of research has focused on quantifying their toxic effects on a range of organisms.

Aquatic Toxicity

Dimethylimidazolium salts exhibit varying degrees of toxicity to aquatic life, with the length of the alkyl chain on the imidazolium ring being a key determinant of potency. Longer alkyl chains generally lead to increased toxicity.

Table 1: Aquatic Ecotoxicity of Selected Dimethylimidazolium Salts

| Compound | Organism | Endpoint | Value | Reference |

| 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) | Daphnia magna | 48h EC50 | 8.03 - 19.91 mg/L | [1] |

| 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) | Baltic microphytobenthic communities | Growth inhibition | Negative effects at 10⁻³ and 10⁻² g/dm³ | [2][3] |

| 1-octyl-3-methylimidazolium bromide ([OMIM][Br]) | Rana nigromaculata (frog embryo) | 96h LC50 | 42.4 - 85.1 mg/L | [4][5] |

| 1-octyl-3-methylimidazolium chloride ([OMIM][Cl]) | Scenedesmus obliquus (green algae) | IC50 | 0.69 - 0.86 mg/L | [4] |

| 1-octyl-3-methylimidazolium chloride ([OMIM][Cl]) | Escherichia coli | Growth inhibition | Significant effects at 100 µM | [4][5] |

Terrestrial Toxicity

The impact of dimethylimidazolium salts on terrestrial organisms is less studied, but available data suggest potential for harm.

Table 2: Terrestrial Ecotoxicity of a Dimethylimidazolium Salt

| Compound | Organism | Endpoint | Value | Reference |

| 1-octyl-3-methylimidazolium hexafluorophosphate ([OMIM][PF6]) | Wheat seedlings | Germination inhibition | Irreversible inhibition at 4 mg/L (7 days) | [4] |

Cytotoxicity of Dimethylimidazolium Salts

In the context of drug development and human health, understanding the cytotoxicity of dimethylimidazolium salts is paramount. In vitro studies on various cell lines have revealed that these compounds can induce cell death, with the mechanism often linked to mitochondrial dysfunction.

Table 3: In Vitro Cytotoxicity of Selected Dimethylimidazolium Salts

| Compound | Cell Line | Endpoint | Value | Reference |

| 1-decyl-3-methylimidazolium chloride ([C10mim][Cl]) | Caco-2 (human epithelial) | 24h EC50 | 0.03 mM | [6] |

| 1,3-dimethylimidazolium methyl sulfate ([C1mim][MSO4]) | Caco-2 (human epithelial) | 24h EC50 | 81.24 mM | [6] |

| 1-n-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][Tf2N]) | CCO (fish ovarian) & HeLa (human tumor) | Cytotoxicity | Most cytotoxic among tested imidazolium ILs | [7] |

| 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]) | Rat neonatal cardiomyocytes | Beat amplitude | Significant changes at 100 µM | [8] |

| 1-octyl-3-methylimidazolium bromide ([OMIM][Br]) | HepG2 (human liver cancer) | Apoptosis induction | Disruption of mitochondrial membrane, cytochrome c release | [4] |

| 1-decyl-3-methylimidazolium chloride ([DMIM][Cl]) | B-13 (rat liver progenitor) | 24h EC50 | 2.2 ± 0.66 µM | [8] |

Mechanisms of Toxicity

The toxicity of dimethylimidazolium salts is not merely a result of non-specific membrane disruption. Evidence points towards specific molecular initiating events and signaling pathways.

Mitochondrial Dysfunction and Oxidative Stress

A primary mechanism of dimethylimidazolium salt-induced toxicity is the disruption of mitochondrial function.[4][8] This includes the dissipation of the mitochondrial membrane potential, inhibition of the electron transport chain, and a subsequent increase in the production of reactive oxygen species (ROS).[8] The resulting oxidative stress can lead to damage of cellular components, including DNA, lipids, and proteins.

Apoptosis

The mitochondrial damage and oxidative stress triggered by dimethylimidazolium salts often culminate in the activation of the intrinsic apoptotic pathway.[4][8] This involves the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol, leading to the activation of caspases, the executioners of apoptosis.[4]

Caption: Signaling pathway of dimethylimidazolium salt-induced apoptosis.

Environmental Fate

The environmental persistence and potential for bioaccumulation of dimethylimidazolium salts are critical factors in assessing their overall environmental impact.

Biodegradability

While initially touted as environmentally friendly, many dimethylimidazolium salts are not readily biodegradable.[4][5] The imidazolium ring, which does not commonly exist in nature, is particularly resistant to microbial degradation.[8] However, the biodegradability can be influenced by the structure of the side chains, with longer alkyl chains showing some susceptibility to biotransformation, although complete mineralization is often not achieved.[9] The incorporation of ester groups into the side chains has been shown to significantly enhance biodegradability.[10]

Bioaccumulation

The potential for dimethylimidazolium salts to bioaccumulate in organisms is a concern, particularly for those with longer, more lipophilic alkyl chains. Further research is needed to fully understand the bioaccumulation potential and its implications for food chain contamination.

Experimental Protocols

To ensure the reproducibility and comparability of toxicity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the assessment of dimethylimidazolium salt toxicity.

Synthesis and Purification of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

This protocol describes a common method for the synthesis of a representative dimethylimidazolium salt.

Materials:

-

1-methylimidazole

-

1-chlorobutane

-

Toluene

-

Ethyl acetate

-

Activated charcoal

-

Alumina

Procedure:

-

To a vigorously stirred solution of 1-methylimidazole in toluene at 0°C, add 1-chlorobutane.

-

Heat the solution to reflux (approximately 110°C) for 24 hours.

-

Cool the reaction mixture and wash the product with ethyl acetate to remove unreacted starting materials.

-

Remove the remaining ethyl acetate under vacuum.

-

Stir the resulting ionic liquid with activated charcoal for 12 hours to decolorize it.

-

Pass the ionic liquid through a short alumina column to remove any remaining impurities.

-

Dry the final product under vacuum at approximately 100°C for 24 hours.

Caption: Experimental workflow for the synthesis of [BMIM][Cl].

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cells in culture

-

Dimethylimidazolium salt solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the culture medium and expose the cells to various concentrations of the dimethylimidazolium salt dissolved in fresh medium for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Zebrafish Embryotoxicity Assay (based on OECD Guideline 236)

The fish embryo acute toxicity (FET) test using zebrafish (Danio rerio) is a widely accepted alternative to adult fish toxicity testing.

Materials:

-

Fertilized zebrafish embryos

-

Dimethylimidazolium salt solution

-

Embryo medium

-

24-well plates

-

Stereomicroscope

Procedure:

-

Collect freshly fertilized zebrafish embryos and select those at the 4- to 8-cell stage.

-

Place one embryo per well in a 24-well plate containing embryo medium.

-

Expose the embryos to a range of concentrations of the dimethylimidazolium salt. Include a negative control (embryo medium only).

-

Incubate the plates at 26 ± 1°C for 96 hours.

-

Observe the embryos daily under a stereomicroscope for lethal endpoints, including coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

-

At 96 hours post-fertilization, determine the number of dead embryos in each concentration group.

-

Calculate the LC50 (lethal concentration for 50% of the population) value.

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

Materials:

-

Exponentially growing culture of a green alga (e.g., Pseudokirchneriella subcapitata)

-

Dimethylimidazolium salt solution

-

Algal growth medium

-

Flasks or other suitable culture vessels

-

Incubator with controlled temperature and illumination

-

Method for determining algal biomass (e.g., cell counting, spectrophotometry)

Procedure:

-

Prepare a series of test solutions with different concentrations of the dimethylimidazolium salt in the algal growth medium.

-

Inoculate each test solution with a low, known concentration of exponentially growing algae.

-

Incubate the cultures for 72 hours under continuous illumination and constant temperature (21-24°C).

-

Measure the algal biomass in each culture at 24, 48, and 72 hours.

-

Calculate the growth rate for each concentration.

-

Determine the EC50 (effective concentration causing 50% inhibition of growth) by plotting the percentage inhibition of the growth rate against the logarithm of the test substance concentration.

Conclusion

The body of evidence clearly indicates that dimethylimidazolium salts, particularly those with longer alkyl chains, possess significant ecotoxicological and cytotoxic properties.[4][6][8][11] Their persistence in the environment and the potential for adverse effects on aquatic and terrestrial life, as well as on human cells, necessitate a cautious approach to their application and disposal. For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological profile of any dimethylimidazolium salt under consideration is crucial. Future research should focus on the development of more inherently biodegradable and less toxic ionic liquids, as well as on elucidating the long-term environmental consequences of their use.

References

- 1. Applicability of the fish embryo acute toxicity (FET) test (OECD 236) in the regulatory context of Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. oecd.org [oecd.org]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. 2.7. Assay of Mitochondrial Trans-Membrane Potential (JC-1 Staining) [bio-protocol.org]

- 8. rsc.org [rsc.org]

- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. oecd.org [oecd.org]

Spectroscopic Profile of 1,3-Dimethylimidazolium Bicarbonate: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of ionic liquids is paramount for their application and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,3-dimethylimidazolium bicarbonate, a promising ionic liquid.

Introduction to this compound

This compound ([DMIM][HCO₃]) is an ionic liquid composed of a 1,3-dimethylimidazolium cation and a bicarbonate anion. Its synthesis and characterization are crucial for its potential applications in various chemical processes. Spectroscopic methods such as NMR and IR are fundamental tools for elucidating its molecular structure and purity. A key synthetic route involves the reaction of 1,3-dimethylimidazolium-2-carboxylate with carbonic acid.[1] The isolation of its monohydrate crystal structure has been a significant step in understanding its solid-state arrangement.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the structure of the 1,3-dimethylimidazolium cation and observing the environment of the bicarbonate anion.

¹H NMR Spectral Data

The proton NMR spectrum of this compound provides characteristic signals for the protons of the imidazolium ring and the methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | N/A | H-2 (imidazolium) |

| Data not available | N/A | H-4, H-5 (imidazolium) |

| Data not available | N/A | N-CH₃ |

Quantitative data for the chemical shifts of this compound were not available in the searched literature.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum gives insight into the carbon framework of the cation and the bicarbonate anion. The chemical shift of the bicarbonate carbon is typically observed in the region of 160-165 ppm.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-2 (imidazolium) |

| Data not available | C-4, C-5 (imidazolium) |

| Data not available | N-CH₃ |

| Data not available | HCO₃⁻ |

Quantitative data for the chemical shifts of this compound were not available in the searched literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the characteristic vibrations of the bicarbonate anion.

IR Absorption Data

The IR spectrum will exhibit absorptions corresponding to the imidazolium ring and the bicarbonate anion. Key vibrational modes for the bicarbonate anion include O-H stretching, and asymmetric and symmetric COO⁻ stretching.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | C-H stretching (imidazolium ring) |

| Data not available | C-N stretching (imidazolium ring) |

| Data not available | Ring vibrations (imidazolium) |

| Data not available | O-H stretching (bicarbonate) |

| Data not available | Asymmetric COO⁻ stretching (bicarbonate) |

| Data not available | Symmetric COO⁻ stretching (bicarbonate) |

Specific quantitative data for the IR absorption peaks of this compound were not available in the searched literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific protocols for this compound are not detailed in the available literature, general procedures for NMR and FTIR spectroscopy of ionic liquids are well-established.

General NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of ionic liquids is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the ionic liquid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.

General FTIR Spectroscopy Protocol

A general protocol for acquiring FTIR spectra of ionic liquids is as follows:

-

Sample Preparation: A small amount of the ionic liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Subtraction: A background spectrum of the empty ATR crystal or KBr pellet is recorded and subtracted from the sample spectrum.

Logical Relationship of Synthesis and Characterization

The synthesis of this compound from its carboxylate precursor is a key step that necessitates thorough spectroscopic verification to ensure the desired product has been obtained.

References

A Deep Dive into the Theoretical Underpinnings of the 1,3-Dimethylimidazolium Cation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-dimethylimidazolium ([dmim]⁺) cation is a fundamental building block of many common ionic liquids, materials with wide-ranging applications in catalysis, electrochemistry, and pharmaceutical sciences. A thorough understanding of its structural, electronic, and interactive properties at a molecular level is crucial for the rational design of new ionic liquids with tailored functionalities. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the core characteristics of the [dmim]⁺ cation, focusing on its intrinsic properties and its interactions with various anions and solvent molecules.

Molecular Structure and Electronic Properties

The geometry of the 1,3-dimethylimidazolium cation has been extensively studied using a variety of quantum mechanical methods. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are the most commonly employed approaches for geometry optimization. The choice of functional and basis set in DFT calculations is critical for obtaining accurate results, with dispersion-corrected functionals like B3LYP-D3 and ωB97X-D often recommended for systems where non-covalent interactions are significant.

The optimized geometry of the [dmim]⁺ cation is characterized by a planar imidazolium ring. The key structural parameters, including selected bond lengths and angles, derived from theoretical calculations are summarized in Table 1. These values are in good agreement with experimental data obtained from X-ray crystallography of ionic liquids containing the [dmim]⁺ cation.

Table 1: Calculated Geometrical Parameters for the 1,3-Dimethylimidazolium Cation

| Parameter | Atom Pair/Triplet | Typical Calculated Value |

| Bond Length | C2-N1 | ~1.33 Å |

| N1-C5 | ~1.39 Å | |

| C5-C4 | ~1.36 Å | |

| C4-N3 | ~1.39 Å | |

| N3-C2 | ~1.33 Å | |

| N1-C6 (Methyl) | ~1.47 Å | |

| N3-C7 (Methyl) | ~1.47 Å | |

| Bond Angle | N1-C2-N3 | ~109° |

| C2-N1-C5 | ~108° | |

| N1-C5-C4 | ~107° | |

| C5-C4-N3 | ~107° | |

| C4-N3-C2 | ~108° | |

| C2-N1-C6 | ~126° | |

| C4-N3-C7 | ~126° |

Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the calculation.

Vibrational Analysis

The vibrational frequencies of the [dmim]⁺ cation provide valuable insights into its structural dynamics. Theoretical calculations of harmonic vibrational frequencies are instrumental in assigning the peaks observed in experimental infrared (IR) and Raman spectra. Table 2 presents a summary of key calculated vibrational modes and their corresponding frequency ranges. The out-of-plane bending modes of the C-H bonds on the imidazolium ring are particularly sensitive to the cation's environment and interactions with anions.[1][2]

Table 2: Key Calculated Vibrational Frequencies for the 1,3-Dimethylimidazolium Cation

| Vibrational Mode | Description | Calculated Frequency Range (cm⁻¹) |

| ν(C-H) | C-H stretching on the imidazolium ring | 3100 - 3200 |

| ν(C-H) | C-H stretching of the methyl groups | 2900 - 3050 |

| ν(C=N), ν(C=C) | Imidazolium ring stretching | 1500 - 1600 |

| δ(C-H) | In-plane C-H bending | 1100 - 1400 |

| γ(C-H) | Out-of-plane C-H bending of the ring | 700 - 950 |

Intermolecular Interactions

The interactions of the [dmim]⁺ cation with anions and solvent molecules are fundamental to the properties of ionic liquids. Theoretical studies have quantified these interactions, providing a molecular-level understanding of the structure and dynamics of these systems.

Interaction with Anions

The nature of the anion significantly influences the physical and chemical properties of [dmim]⁺-based ionic liquids. Computational studies have explored the interaction energies and geometries of [dmim]⁺ with a range of anions, including halides (Cl⁻, Br⁻, I⁻), nitrate (NO₃⁻), and tetrafluoroborate (BF₄⁻).[3][4][5][6] The primary interaction sites on the cation are the acidic protons on the imidazolium ring, particularly the C2-H proton, which can form hydrogen bonds with the anion.

The interaction energies are substantial, reflecting the strong electrostatic nature of the cation-anion pairing. Table 3 summarizes the calculated interaction energies for the [dmim]⁺ cation with selected anions.

Table 3: Calculated Interaction Energies of the 1,3-Dimethylimidazolium Cation with Various Anions

| Anion | Method/Basis Set | Interaction Energy (kcal/mol) | Key Interaction Distance |

| NO₃⁻ | MP2/6-311G(d,p) | -92.25 | C2···N: 3.35 Å[5] |

| Cl⁻ | DFT/various | Strong, highly dependent on method[1][7] | C2-H···Cl hydrogen bonding[1] |

| BF₄⁻ | DFT/various | Weaker than for smaller anions[8][9] | Multiple F···H interactions[8] |

Interaction with Water

The presence of water can significantly alter the properties of ionic liquids. Theoretical studies on the interaction of [dmim]⁺ with water have shown that water molecules preferentially interact with the anions through hydrogen bonding.[5][10][11] However, direct interactions between water and the cation, particularly with the imidazolium ring, also occur.[10] The interaction energy between [dmim]⁺ and a single water molecule is considerably weaker than the cation-anion interaction.

Caption: Intermolecular interactions of the [dmim]⁺ cation.

Experimental and Computational Protocols

Reproducible and reliable theoretical results depend on well-defined computational protocols. The following sections outline the typical methodologies employed in the theoretical study of the 1,3-dimethylimidazolium cation.

Quantum Mechanical Calculations

Objective: To determine the optimized geometry, electronic structure, and vibrational frequencies of the isolated cation and its complexes.

Protocol:

-

Software: Gaussian, Q-Chem, or other quantum chemistry packages.

-

Method:

-

Density Functional Theory (DFT) is widely used. Recommended functionals include B3LYP with dispersion corrections (e.g., B3LYP-D3) or range-separated functionals like ωB97X-D.[12]

-

Møller-Plesset perturbation theory (MP2) provides a good benchmark for DFT results, particularly for interaction energies.[3][4]

-

-

Basis Set:

-

Calculation Types:

-

Geometry Optimization: To find the minimum energy structure.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational spectra.

-

Single Point Energy: To calculate the energy of a specific geometry, often with a larger basis set for higher accuracy.

-

Population Analysis (e.g., NBO): To determine atomic charges and analyze bonding.

-

Caption: A typical workflow for a quantum mechanical study.

Molecular Dynamics Simulations

Objective: To study the bulk properties, dynamics, and transport phenomena of ionic liquids containing the [dmim]⁺ cation.

Protocol:

-

Software: AMBER, GROMACS, LAMMPS, or other MD simulation packages.

-

Force Field:

-

System Setup:

-

A simulation box is created with a sufficient number of ion pairs to represent the bulk liquid (typically hundreds to thousands).

-

The system is solvated if studying mixtures (e.g., with water).

-

-

Simulation Steps:

-

Energy Minimization: To relax the initial configuration.

-

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure (NVT and NPT ensembles). This allows the system to reach a stable state.

-

Production Run: A long simulation run (nanoseconds to microseconds) is performed in the desired ensemble (e.g., NVT or NPT) to collect data for analysis.

-

-

Analysis:

-

Structural Properties: Radial distribution functions (RDFs) to analyze the local structure.

-

Thermodynamic Properties: Density, enthalpy of vaporization.

-

Dynamical Properties: Diffusion coefficients, viscosity, ionic conductivity.

-

Conclusion

Theoretical studies provide an indispensable framework for understanding the fundamental properties of the 1,3-dimethylimidazolium cation and its role in ionic liquids. The combination of high-level quantum mechanical calculations and detailed molecular dynamics simulations has yielded a wealth of information on its structure, vibrational dynamics, and interactions with its environment. This knowledge is paramount for the continued development of novel ionic liquids with tailored properties for a wide array of applications in science and industry. The protocols and data presented in this guide serve as a valuable resource for researchers embarking on or continuing their investigations into this important class of molecules.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Molecular dynamics simulation studies of 1,3-dimethyl imidazolium nitrate ionic liquid with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gas-Phase Binding Energies and Dissociation Dynamics of 1-Alkyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arxiv.org [arxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.aip.org [pubs.aip.org]

A Technical Guide to Green Synthesis Routes for Halide-Free Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionic liquids (ILs), salts with melting points below 100°C, have garnered immense interest as "designer solvents" and catalysts due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency. However, traditional synthesis routes often involve halide-containing intermediates, leading to persistent halide impurities in the final product. These impurities can be detrimental, causing corrosion, interfering with catalytic processes, and complicating toxicological assessments—critical concerns in pharmaceutical and materials science applications.[1][2][3] This technical guide provides an in-depth overview of green, halide-free synthesis strategies for ionic liquids. It details key methodologies, presents comparative quantitative data, offers explicit experimental protocols, and visualizes reaction pathways to equip researchers with the knowledge to produce high-purity, environmentally benign ionic liquids.

The Critical Need for Halide-Free Ionic Liquids

The presence of residual halides, typically chloride or bromide, in ionic liquids is a significant drawback of conventional synthetic methods like metathesis from halide precursors.[3][4][5] Even trace amounts of halides can:

-

Poison Catalysts: Halide ions can deactivate sensitive transition metal catalysts, reducing efficiency and product yield in organic synthesis.[1][3]

-

Induce Corrosion: Halides are notoriously corrosive to stainless steel and other common reactor materials, limiting the industrial applicability of ILs.

-

Alter Physicochemical Properties: Impurities can affect key properties like viscosity, density, and electrochemical windows, leading to inconsistent and unreliable experimental results.[3]

-

Complicate Toxicological and Environmental Profiles: The presence of halides can obscure the intrinsic toxicity of the ionic liquid itself, complicating environmental impact assessments and regulatory approval, particularly in drug development.[6][7]

Green chemistry principles demand synthetic routes that not only minimize waste and energy consumption but also inherently design out hazardous substances. Halide-free synthesis routes are therefore paramount for the sustainable development and application of ionic liquids.

Core Strategies for Green, Halide-Free Synthesis

Several robust methods have been developed to circumvent the use of halide precursors, yielding high-purity ionic liquids directly. The most prominent strategies include direct acid-base neutralization and quaternization with non-halide alkylating agents.

Acid-Base Neutralization

This is one of the most straightforward and atom-economical methods for producing protic and some aprotic ionic liquids.[8][9] The process involves a simple equimolar reaction between a Brønsted acid and a Brønsted base.[9][10]

The primary advantages of this route are:

-

High Purity: The reaction is often quantitative and produces no by-products, with water frequently being the only substance to be removed.[5][9]

-

Inherent Halide-Free Nature: By selecting halide-free acids and bases, the final product is devoid of halide contamination.[8][9]

-

Simplicity: The experimental setup is simple, often requiring only mixing of the reactants at room temperature or with gentle heating.[10]

A common approach involves reacting a tertiary amine (base) with an organic or inorganic acid.[8][9] For cations that cannot be directly protonated, an intermediate hydroxide salt is first generated, which is then neutralized.[4][5]

Caption: General workflow for acid-base neutralization synthesis of ionic liquids.

Quaternization with Dialkyl Carbonates and Sulfates

For aprotic ionic liquids, which constitute the majority of commonly used ILs, the formation of a quaternary ammonium or imidazolium cation is required. Traditional methods use alkyl halides for this quaternization step (the Menshutkin reaction), introducing the halide problem.[11] Green alternatives utilize non-halide alkylating agents, most notably dialkyl carbonates (e.g., dimethyl carbonate, DMC) and dialkyl sulfates (e.g., dimethyl sulfate).

Dialkyl carbonates are particularly attractive as they are considered green reagents due to their low toxicity and biodegradability.[12][13] The reaction proceeds by alkylating a tertiary amine or a substituted imidazole. This method, often commercialized as the Carbonate Based Ionic Liquid Synthesis (CBILS®) process, is a leading technology for producing ultra-pure, halide-free ILs.[14]

Caption: Two-step synthesis of halide-free ILs via the dialkyl carbonate route.

While dialkyl sulfates are also effective, they are generally more toxic and hazardous than dialkyl carbonates, making the latter the preferred green choice.[11]

Quantitative Data Summary

The choice of a synthetic route often depends on factors like yield, reaction time, and temperature. The following table summarizes typical quantitative data for the discussed green synthesis methods.

| Synthesis Route | Cation Precursor | Anion Precursor / Reagent | Temp (°C) | Time (h) | Yield (%) | Key Advantages |

| Acid-Base Neutralization | 1-Methylimidazole | Acetic Acid | 25-50 | 1-4 | >95% | Atom economical, no by-products, simple.[9][10] |

| Acid-Base Neutralization | Tributylamine | HBF₄ | 0-25 | 2-6 | >98% | High purity, direct formation of desired IL.[9] |

| Dialkyl Carbonate Route | Pyridine | Dimethyl Carbonate / HTFSI | 120-160 | 6-24 | >90% | Halide-free, green alkylating agent.[11][14] |

| Alkyl Bistriflimide Route | N-methylimidazole | Methyl Bistriflimide | 80-100 | 1-3 | >97% | Fast, high purity, solvent-free possible.[1][15] |

Note: Data are representative and can vary based on specific substrates, solvents, and reaction scale.

Detailed Experimental Protocols

To facilitate the adoption of these methods, detailed experimental protocols for two key syntheses are provided below.

Protocol 4.1: Synthesis of 1-Butyl-3-methylimidazolium Acetate ([Bmim][OAc]) via Neutralization

This protocol describes a two-step process where the hydroxide intermediate is first formed and then neutralized.

Materials:

-

1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)

-

Potassium hydroxide (KOH)

-

Acetic acid

-

Dichloromethane (DCM)

-

Methanol

-

Anhydrous magnesium sulfate

-

Deionized water

Workflow Diagram:

Caption: Experimental workflow for the synthesis of [Bmim][OAc].

Procedure:

-

Hydroxide Formation: In a round-bottom flask, dissolve 1-butyl-3-methylimidazolium chloride (1 eq.) and potassium hydroxide (1.1 eq.) in methanol. Stir the mixture at room temperature for 24 hours. A white precipitate of KCl will form.

-

Isolation of Intermediate: Remove the KCl precipitate by filtration. Wash the solid with a small amount of methanol. Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator to yield a viscous oil, which is crude [Bmim]OH.

-

Neutralization: Dissolve the crude [Bmim]OH in dichloromethane (DCM) and place the flask in an ice bath. Add acetic acid (1 eq.) dropwise with vigorous stirring.

-

Purification: Transfer the reaction mixture to a separatory funnel and wash it three times with deionized water to remove any unreacted acid or salts.

-

Drying and Isolation: Dry the organic (DCM) layer over anhydrous magnesium sulfate. Filter the drying agent and remove the DCM under reduced pressure. Further dry the resulting ionic liquid under high vacuum at 60-70°C for several hours to remove any residual solvent and water. The final product is a clear, viscous liquid.

Protocol 4.2: Synthesis of N-Butyl-N-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide ([P14][NTf₂]) via the Alkyl Bistriflimide Route

This protocol details a fast, efficient, and halide-free synthesis of a hydrophobic ionic liquid.[1][15]

Materials:

-

N-methylpyrrolidine

-

Butyl bis(trifluoromethylsulfonyl)imide (Butyl-NTf₂)

-

Acetonitrile (optional, for viscosity reduction)

Procedure:

-

Reaction Setup: In a sealed reaction vessel equipped with a magnetic stirrer, add N-methylpyrrolidine (1 eq.).

-

Quaternization: Slowly add butyl bis(trifluoromethylsulfonyl)imide (1.05 eq.) to the vessel at room temperature. The reaction is often exothermic, so controlled addition and cooling may be necessary for larger scales. If the mixture becomes too viscous, a minimal amount of a dry, inert solvent like acetonitrile can be added.

-

Reaction Completion: Stir the mixture at 80°C for 2-4 hours. Monitor the reaction progress using NMR spectroscopy by observing the disappearance of the starting amine signals.

-

Purification: As this reaction produces no by-products, purification is minimal. If a solvent was used, it is removed under reduced pressure. The final product is then dried under high vacuum at 80-90°C for 12-24 hours to remove any volatile residues. The purity can be confirmed by ion chromatography and NMR.[1]

Conclusion and Future Outlook

The transition to green, halide-free synthesis routes is essential for the maturation of ionic liquid technology from a laboratory curiosity to a staple of industrial and pharmaceutical processes. Methods based on acid-base neutralization and quaternization with dialkyl carbonates offer robust, scalable, and environmentally sound pathways to produce high-purity ionic liquids.[4][9][14] These strategies effectively eliminate the persistent issue of halide contamination, thereby enhancing the reliability, safety, and performance of ILs in sensitive applications.

Future research will likely focus on expanding the scope of these methods to a wider range of cations and anions, utilizing bio-based precursors, and developing continuous flow processes to further improve efficiency and reduce the environmental footprint of ionic liquid production.[1][14] For researchers and drug development professionals, adopting these halide-free synthetic protocols is a critical step towards harnessing the full potential of ionic liquids in a safe and sustainable manner.

References

- 1. Halide-Free Continuous Synthesis of Hydrophobic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solvomet.eu [solvomet.eu]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Impact of ionic liquids in environment and humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. longdom.org [longdom.org]

- 10. dlsu.edu.ph [dlsu.edu.ph]

- 11. Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00191D [pubs.rsc.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. The synthesis of quaternary ammonium salts from ammonium salts and dialkyl carbonate. | Semantic Scholar [semanticscholar.org]

- 14. Carbonate Based Ionic Liquid Synthesis (CBILS®): development of the continuous flow method for preparation of ultra-pure ionic liquids - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for CO2 Capture Using 1,3-Dimethylimidazolium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, proposed mechanisms, and experimental protocols for the use of 1,3-dimethylimidazolium bicarbonate as a promising solvent for carbon dioxide (CO2) capture. While direct experimental data for this specific ionic liquid is limited, this document compiles available information from closely related compounds and theoretical studies to guide research and development efforts.

Introduction

Ionic liquids (ILs) have emerged as a potential alternative to traditional amine-based solvents for CO2 capture due to their negligible vapor pressure, high thermal stability, and tunable properties. Among them, this compound ([DMIM][HCO3]) is of particular interest due to the direct involvement of the bicarbonate anion in the CO2 capture process, potentially offering a high theoretical absorption capacity and a favorable energy balance for regeneration.

The primary mechanism of CO2 capture in bicarbonate-based systems involves the reversible conversion of bicarbonate to carbonate and carbonic acid upon reaction with CO2. In the context of an ionic liquid, the imidazolium cation can also play a role in stabilizing the reaction intermediates.

Synthesis of this compound

A reliable synthesis of this compound is crucial for its application. A potential two-step synthesis route starting from 1-methylimidazole has been described in the literature.

Step 1: Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

The first step involves the formation of the zwitterionic precursor, 1,3-dimethylimidazolium-2-carboxylate, from the N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate.[1][2][3]

Step 2: Conversion to this compound

The carboxylate precursor can then be converted to the bicarbonate salt through a reaction with carbonic acid.[1] This method provides a halide-free route to the desired ionic liquid.

Protocol: Synthesis of this compound Monohydrate [1]

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-dimethylimidazolium-2-carboxylate in a suitable solvent (e.g., a mixture of methanol and water).

-

Carbonation: Bubble CO2 gas through the solution at room temperature. The CO2 will react with water to form carbonic acid in situ.

-

Reaction Monitoring: Monitor the reaction progress by observing the dissolution of the carboxylate precursor and the formation of the bicarbonate salt. The reaction can be accelerated by using catalytic amounts of DMSO.[1]

-

Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure to yield this compound monohydrate as a solid.

-

Characterization: Confirm the product structure using techniques such as NMR spectroscopy and mass spectrometry.

Logical Relationship for Synthesis

Caption: Synthesis pathway of this compound.

Proposed Mechanism of CO2 Capture

The capture of CO2 by this compound is expected to proceed via a chemical absorption mechanism. The bicarbonate anion acts as a Brønsted base, reacting with CO2 in the presence of water to form carbonic acid, which can then deprotonate to form another bicarbonate ion, effectively storing the CO2. The imidazolium cation is thought to stabilize the charged intermediates.

Proposed Reaction Pathway:

[DMIM]⁺[HCO₃]⁻ + CO₂ + H₂O ⇌ [DMIM]⁺ + H₂CO₃ + [HCO₃]⁻

Computational studies on related imidazolium-based ILs suggest that the anion plays a crucial role in the CO2 capture process. For basic anions like acetate, the reaction can proceed through the formation of a carbene intermediate from the imidazolium cation, which then reacts with CO2. However, for bicarbonate, a direct reaction with CO2 is more likely.

Signaling Pathway for CO2 Capture

Caption: Proposed mechanism for CO2 capture and regeneration.

Experimental Protocols for CO2 Capture Studies

The following protocols are generalized for studying CO2 capture using ionic liquids and can be adapted for this compound.

4.1. Gravimetric Method for CO2 Solubility Measurement

This method measures the change in mass of the ionic liquid upon CO2 absorption.

Experimental Workflow:

-

Sample Preparation: Place a known mass of dried this compound into the sample basket of a magnetic suspension balance.

-

System Evacuation: Evacuate the system to remove any residual air and moisture.

-

Pressurization: Introduce CO2 into the chamber at a desired pressure.

-

Equilibration: Allow the system to equilibrate at a constant temperature and pressure. The mass of the sample will increase as it absorbs CO2.

-